molecular formula C8H10N4O3 B1487042 Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 1030575-22-4

Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B1487042
CAS No.: 1030575-22-4
M. Wt: 210.19 g/mol
InChI Key: CDARKMFZIAEBEH-UHFFFAOYSA-N
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Description

“Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical compound . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine family . The IUPAC name of the compound is “[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 1,5,6,7-tetrahydro-5-oxo-, methyl ester” and it has a molecular weight of 150.1380 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C6H6N4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Three-Component Condensation Reactions : (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols are synthesized through three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone, showcasing a method for producing new derivatives with potential for further functionalization Komykhov et al., 2017.

  • Heterocyclization to Form Amino Derivatives : A study on the heterocyclization of thiosemicarbazides to form amino derivatives of triazolopyrimidine, indicating a pathway for synthesizing compounds with different substituents, potentially influencing biological activity Vas’kevich et al., 2006.

  • Redox Conversions for Antiviral Applications : Research into the electrochemical transformations of derivatives, highlighting their redox behavior and potential for developing antiviral drugs Ivoilova et al., 2021.

  • Cyclization with Hydroxylamine and Hydrazine : Investigation into cyclocondensation reactions, creating a foundation for novel synthetic pathways that could be applied to the development of new chemical entities for drug discovery Desenko et al., 1998.

Biological Activities and Applications

  • Antimicrobial and Antifungal Activities : The synthesized derivatives have been evaluated for their antimicrobial and antifungal activities, demonstrating the potential for these compounds to serve as leads in the development of new antimicrobial agents Komykhov et al., 2017.

  • Potential as Antiviral Agents : The redox conversions study suggests a pathway to developing antiviral drugs, with specific derivatives showing promise due to their electrochemical properties and interactions in biological systems Ivoilova et al., 2021.

Properties

IUPAC Name

methyl 2-(5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-15-6(13)2-5-3-12-8(9-4-10-12)11-7(5)14/h4-5H,2-3H2,1H3,(H,9,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARKMFZIAEBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C(=NC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 3
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 4
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

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